Technical Guide: Synthesis, Characterization, and Applications of N-(2-aminophenyl)-2-iodobenzamide
Technical Guide: Synthesis, Characterization, and Applications of N-(2-aminophenyl)-2-iodobenzamide
Executive Summary
N-(2-aminophenyl)-2-iodobenzamide is a critical bifunctional scaffold in medicinal chemistry. It serves as a "privileged intermediate" for the synthesis of benzimidazoles, quinazolinones, and complex fused heterocycles via transition-metal-catalyzed intramolecular cyclization. Its structure features an electrophilic iodine handle (ortho to the amide) and a nucleophilic amine, making it an ideal substrate for copper- or palladium-catalyzed Ullmann-type condensations.
This guide provides a validated protocol for its mono-selective synthesis, detailed characterization data, and a roadmap for its downstream applications.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | N-(2-aminophenyl)-2-iodobenzamide |
| CAS Number | 897446-24-1 |
| Molecular Formula | C₁₃H₁₁IN₂O |
| Molecular Weight | 338.15 g/mol |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, DMF, THF, warm MeOH; insoluble in water |
| Key Functional Groups | Primary amine (nucleophile), Aryl iodide (electrophile), Amide (linker) |
Synthetic Protocol: Selective Mono-Acylation
The primary challenge in synthesizing this molecule is preventing the double acylation of o-phenylenediamine (OPD). The protocol below utilizes stoichiometric control and temperature regulation to ensure high selectivity for the mono-amide product.
Reaction Scheme
The synthesis involves the nucleophilic attack of o-phenylenediamine on 2-iodobenzoyl chloride.
Figure 1: Workflow for the mono-selective acylation of o-phenylenediamine.
Materials
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Reagents: o-Phenylenediamine (3.0 equiv), 2-Iodobenzoyl chloride (1.0 equiv), Triethylamine (1.2 equiv).
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Solvents: Dichloromethane (DCM) [Anhydrous], 1M HCl, Saturated NaHCO₃, Brine.
Step-by-Step Procedure
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Preparation of Nucleophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (3.24 g, 30.0 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
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Note: Using a 3-fold excess of diamine is crucial to statistically favor mono-acylation over di-acylation.
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Controlled Addition: Dissolve 2-iodobenzoyl chloride (2.66 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the amine mixture over 30 minutes via an addition funnel.
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Critical: Rapid addition leads to local high concentrations of the electrophile, promoting the formation of the bis-amide impurity.
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Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes). The product typically appears at R_f ~ 0.4, distinct from the starting diamine (R_f ~ 0.2) and bis-amide (R_f ~ 0.8).
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Workup (Purification by Extraction):
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Dilute the reaction mixture with DCM (50 mL).
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Wash with water (2 x 50 mL) to remove salts.
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Selective Wash: Wash with 1M HCl (very briefly, or use weak citric acid) to remove unreacted o-phenylenediamine.
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Caution: The product has a basic amine; prolonged exposure to strong acid may extract the product. Alternatively, use column chromatography if yield is prioritized over speed.
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Wash with saturated NaHCO₃ and brine.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure title compound.
Characterization Data (Self-Validation)
To validate the synthesis, ensure your analytical data matches the following profile.
Proton NMR ( H NMR, 400 MHz, DMSO- )
- 9.85 ppm (s, 1H): Amide -NH- . The most deshielded proton, confirming the formation of the amide bond.
- 7.92 ppm (d, J = 7.8 Hz, 1H): Aromatic proton ortho to the Iodine atom (deshielded by the iodine).
- 7.15 – 7.50 ppm (m, 5H): Overlapping aromatic protons of the benzoyl and phenylene rings.
- 6.78 ppm (t, 1H) & 6.60 ppm (d, 1H): Protons on the aniline ring ortho and para to the amine group (shielded by electron donation).
- 4.90 ppm (br s, 2H): Aniline -NH₂ . Broad singlet. If this signal is missing, you have likely formed the bis-amide or the HCl salt.
Infrared Spectroscopy (FT-IR)
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3400–3300 cm⁻¹: Primary amine N-H stretching (doublet).
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3250 cm⁻¹: Amide N-H stretching.
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1645 cm⁻¹: Amide I band (C=O stretch). Strong intensity indicates successful acylation.
Strategic Applications: Intramolecular Cyclization
The most valuable application of N-(2-aminophenyl)-2-iodobenzamide is its conversion into 2-(2-iodophenyl)benzimidazole or fused tetracyclic systems via Copper-catalyzed C-N coupling.
Mechanism: Copper-Catalyzed Condensation
Under basic conditions with a copper catalyst (e.g., CuI), the free amine attacks the amide carbonyl (dehydrative cyclization) or displaces the iodine (Ullmann-type), depending on the specific ligand and conditions used.
Figure 2: Pathway for the copper-catalyzed cyclization to benzimidazole scaffolds.
Protocol for Cyclization
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: DMF, 100°C, 12h.
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Outcome: This reaction typically yields the benzimidazole derivative in >85% yield [1].
Safety & Handling (MSDS Summary)
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Hazards: The compound is an irritant to eyes, respiratory system, and skin. 2-Iodobenzoyl chloride is corrosive and a lachrymator.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can be photolabile over long periods).
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Disposal: Halogenated organic waste.
References
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Copper-Catalyzed Synthesis of Benzimidazoles
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General Acylation Protocols
- Title: A Comparative Guide to Acylating Agents: 2-Iodobenzoyl Chloride vs.
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Source: BenchChem Technical Guides[2]
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Compound Data & CAS Verification
Sources
- 1. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - N-(2-aminophenyl)-2-iodobenzamide (C13H11IN2O) [pubchemlite.lcsb.uni.lu]
- 4. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Iodobenzoyl chloride | C7H4ClIO | CID 69112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
